4-[[(4-Chlorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
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Overview
Description
4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate is a complex organic compound with the molecular formula C24H16ClN3O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the chlorination of 4-chlorobenzenesulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Coupling with Isonicotinic Acid: The sulfonyl chloride intermediate is then reacted with isonicotinic acid in the presence of a base, such as pyridine, to form the sulfonyl isonicotinoyl intermediate.
Final Coupling Reaction: The final step involves coupling the sulfonyl isonicotinoyl intermediate with 4-aminophenyl isonicotinate under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and isonicotinoyl groups can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Similar in structure but lacks the isonicotinoyl and amino groups.
Isonicotinic acid derivatives: Share the isonicotinoyl moiety but differ in other functional groups.
Uniqueness
4-[(4-Chlorophenyl)sulfonylamino]phenyl isonicotinate is unique due to its combination of sulfonyl, isonicotinoyl, and chlorophenyl groups, which confer distinct chemical properties and potential biological activities not found in simpler analogs.
This compound’s unique structure allows for versatile applications across various fields, making it a valuable subject of ongoing research.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O5S/c25-19-1-7-22(8-2-19)34(31,32)28(23(29)17-9-13-26-14-10-17)20-3-5-21(6-4-20)33-24(30)18-11-15-27-16-12-18/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPHIUXSVRXNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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